![molecular formula C13H18BrN3O3S B2597944 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379972-59-3](/img/structure/B2597944.png)
5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a brominated pyrimidine derivative reacts with a piperidine derivative under basic conditions. The cyclopropanesulfonyl group is then introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the piperidine moiety.
Sulfonylation and Desulfonylation: The cyclopropanesulfonyl group can be introduced or removed under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation reactions, and sulfonyl chlorides for sulfonylation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the piperidine moiety .
Scientific Research Applications
5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrimidine derivative with a piperazine moiety.
5-Bromo-2-(piperidin-1-yl)pyrimidine: A closely related compound with a piperidine group instead of the cyclopropanesulfonyl group.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3S/c14-11-7-15-13(16-8-11)20-9-10-3-5-17(6-4-10)21(18,19)12-1-2-12/h7-8,10,12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPFUQZTLYLXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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